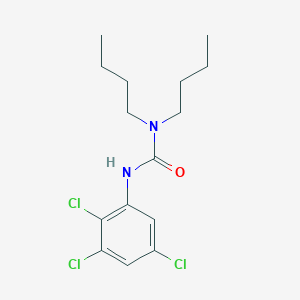
N,N-Dibutyl-N'-(2,3,5-trichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-N’-(2,3,5-trichlorophenyl)urea is a chemical compound with the molecular formula C15H21Cl3N2O It is known for its unique structure, which includes a urea moiety substituted with dibutyl and trichlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N’-(2,3,5-trichlorophenyl)urea typically involves the reaction of 2,3,5-trichloroaniline with dibutylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dibutyl-N’-(2,3,5-trichlorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibutyl-N’-(2,3,5-trichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of urea derivatives with oxidized substituents.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylurea compounds.
Aplicaciones Científicas De Investigación
N,N-Dibutyl-N’-(2,3,5-trichlorophenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-N’-(2,3,5-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichlorophenyl group may enhance the compound’s ability to penetrate cell membranes, while the urea moiety can form hydrogen bonds with target molecules, stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dibutyl-N’-(2,4,5-trichlorophenyl)urea: Similar structure but with different chlorine substitution
Propiedades
Número CAS |
86781-33-1 |
|---|---|
Fórmula molecular |
C15H21Cl3N2O |
Peso molecular |
351.7 g/mol |
Nombre IUPAC |
1,1-dibutyl-3-(2,3,5-trichlorophenyl)urea |
InChI |
InChI=1S/C15H21Cl3N2O/c1-3-5-7-20(8-6-4-2)15(21)19-13-10-11(16)9-12(17)14(13)18/h9-10H,3-8H2,1-2H3,(H,19,21) |
Clave InChI |
GYTNGFIBMOBPOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)NC1=C(C(=CC(=C1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



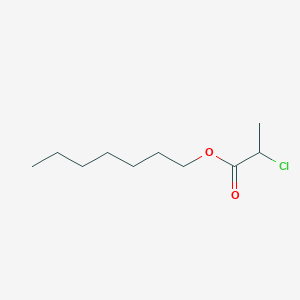
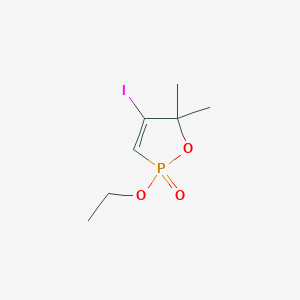
![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)

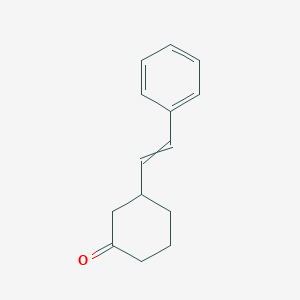
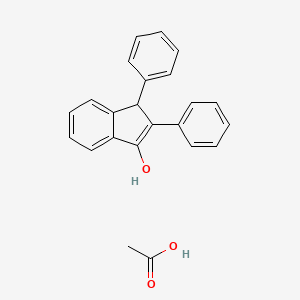


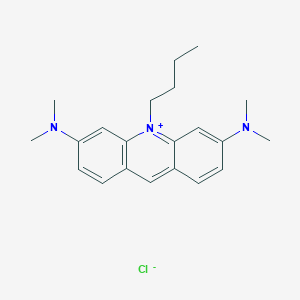
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
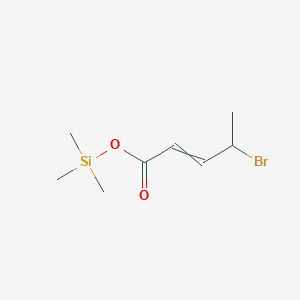

![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
